Lipophilicity: Ortho-Fluoro vs. Meta-Fluoro
2-(2-Fluorophenyl)ethanethioamide exhibits a computed XLogP3 of 1.4, which is lower than the 3-fluoro isomer (XLogP3 = 1.6) and the 4-fluoro isomer (XLogP3 ≈ 1.5), yet higher than the non-fluorinated parent 2-phenylethanethioamide (XLogP3 = 1.0) [1]. This represents a quantified lipophilicity reduction of ~0.2 log units relative to the meta-fluoro analog, attributable to the through-space electron-withdrawing effect of the ortho-fluorine on the thioamide group, which increases local polarity [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 (2-fluoro, ortho) |
| Comparator Or Baseline | XLogP3 = 1.6 (3-fluoro, meta); XLogP3 ≈ 1.5 (4-fluoro, para); XLogP3 = 1.0 (unsubstituted phenyl) |
| Quantified Difference | ΔXLogP3 = -0.2 vs 3-fluoro; -0.1 vs 4-fluoro; +0.4 vs unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); confirmatory experimental logP measurement recommended |
Why This Matters
A logP difference of 0.2–0.4 units can translate to a ~1.6–2.5× change in membrane permeability (Rule of 5 context), directly impacting cellular uptake, oral bioavailability, and blood-brain barrier penetration in screening cascades.
- [1] PubChem Computed Properties: XLogP3 values for CID 20121176 (2-F, 1.4), CID 20117076 (3-F, 1.6), CID 731368 (H, 1.0). View Source
- [2] Smart, B. E. (2001). Fluorine substituent effects on bioactivity. Journal of Fluorine Chemistry, 109(1), 3–11. View Source
